![molecular formula C5H13N3O2 B13742538 Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 36369-40-1](/img/structure/B13742538.png)
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is a chemical compound with the molecular formula C11H26N4O2. It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications. This compound is characterized by the presence of aminoethyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- can be synthesized through several methods. One common approach involves the reaction of bis(2-aminoethyl)amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction typically requires controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamic acid derivatives .
Scientific Research Applications
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [2-[(2-aminoethyl)methylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)ethylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)propylamino]ethyl]-
Uniqueness
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which includes two aminoethyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Properties
CAS No. |
36369-40-1 |
|---|---|
Molecular Formula |
C5H13N3O2 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H13N3O2/c6-1-2-7-3-4-8-5(9)10/h7-8H,1-4,6H2,(H,9,10) |
InChI Key |
ZUBOWBHHVKFYFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


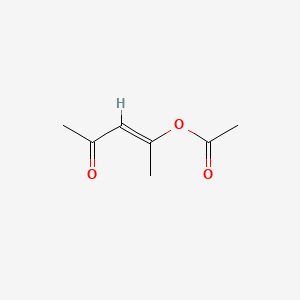
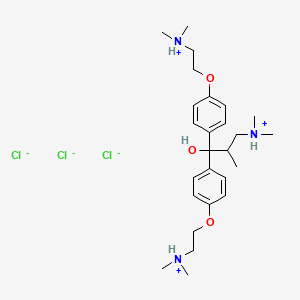

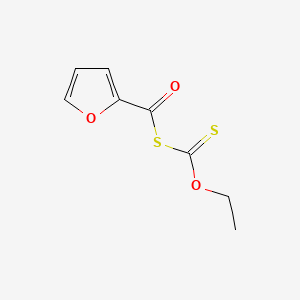
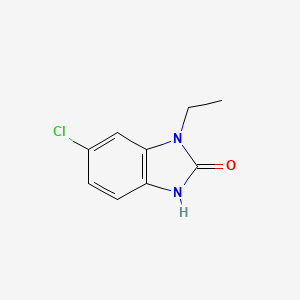
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
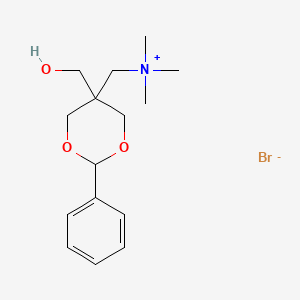

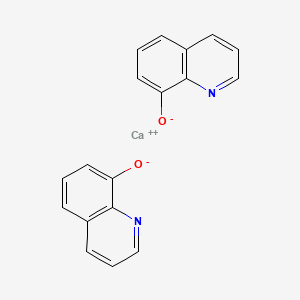
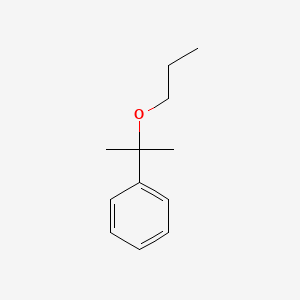
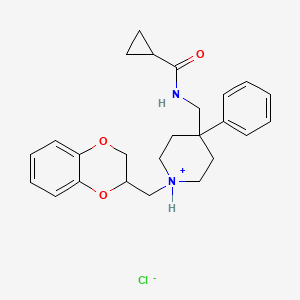
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
